molecular formula C6H15FN2 B8400077 N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine

N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine

Cat. No. B8400077
M. Wt: 134.20 g/mol
InChI Key: ANUGJRPKDOCORJ-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a stirred solution of compound 21 (752 mg, 2.85 mmol) in anhydrous ethanol (30 mL) was added, under argon, hydrazine monohydrate (324 μL, 6.68 mmol). The mixture was refluxed for 1 h. After cooling to room temperature, the white precipitate was filtered and washed with ethanol (10 mL). The filtrate was evaporated under vacuum and the residue was chromatographed (Al2O3, CH2Cl2/EtOH/NH4OH, 80/19/1, v/v/v) to give compound 22 (213 mg, 1.59 mmol) as an orange-coloured oil. Yield 56%; Rf (Al2O3, CH2Cl2/EtOH/NH4OH, 80/19/1, v/v/) 0.41; IR (CCl4) ν 1034, 1453, 1684, 2700-3000 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.01 (t, 3H, J=7.1 Hz), 2.59 (m, 4H), 2.74 (td, 2H, 3JH-F=26.5 Hz, J=5.3 Hz), 2.78 (t, 2H, J=5.3 Hz), 4.30 (se, 2H), 4.46 (td, 2H, 2JH-F=47.5 Hz, J=5.0 Hz).
Name
compound 21
Quantity
752 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
324 μL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH2:8][N:9]1C(=O)C2=CC=CC=C2C1=O)[CH2:4][CH2:5][F:6])[CH3:2].O.NN>C(O)C>[NH2:9][CH2:8][CH2:7][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][F:6] |f:1.2|

Inputs

Step One
Name
compound 21
Quantity
752 mg
Type
reactant
Smiles
C(C)N(CCF)CCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
324 μL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the white precipitate was filtered
WASH
Type
WASH
Details
washed with ethanol (10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (Al2O3, CH2Cl2/EtOH/NH4OH, 80/19/1, v/v/v)

Outcomes

Product
Name
Type
product
Smiles
NCCN(CCF)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.59 mmol
AMOUNT: MASS 213 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.